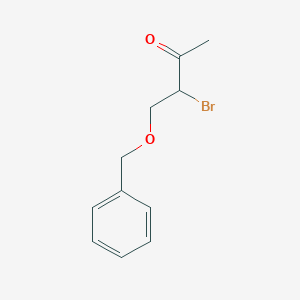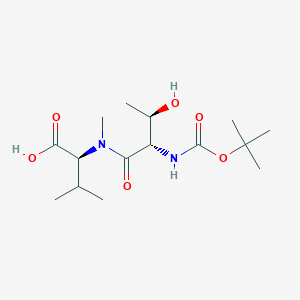
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine: is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group can be introduced into various organic compounds using flow microreactor systems, which offer a direct and sustainable method for synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc group.
Common Reagents and Conditions:
Oxidation: Reagents like oxalyl chloride in methanol are used for mild deprotection of the Boc group.
Reduction: Sodium borohydride is commonly used for reducing Boc-protected compounds.
Substitution: Trimethylsilyl iodide and methanol are used for selective cleavage of the Boc group.
Major Products Formed: The major products formed from these reactions include deprotected amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and other organic transformations.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amino group during synthetic transformations and is later removed under acidic conditions. The molecular targets and pathways involved include nucleophilic substitution reactions and intramolecular hydrogen bonding .
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)-L-threonine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-leucine
Comparison: N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine is unique due to its specific combination of amino acids and the presence of the Boc protecting group. This combination provides stability and ease of deprotection, making it highly valuable in peptide synthesis compared to other similar compounds .
Propriétés
Numéro CAS |
174224-64-7 |
|---|---|
Formule moléculaire |
C15H28N2O6 |
Poids moléculaire |
332.39 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H28N2O6/c1-8(2)11(13(20)21)17(7)12(19)10(9(3)18)16-14(22)23-15(4,5)6/h8-11,18H,1-7H3,(H,16,22)(H,20,21)/t9-,10+,11+/m1/s1 |
Clé InChI |
SJKLVLWPWYROKR-VWYCJHECSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)C(C(=O)O)N(C)C(=O)C(C(C)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
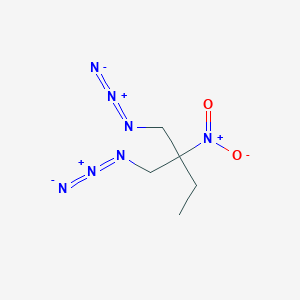
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
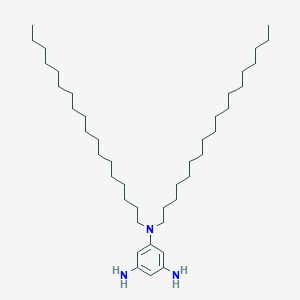

![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)

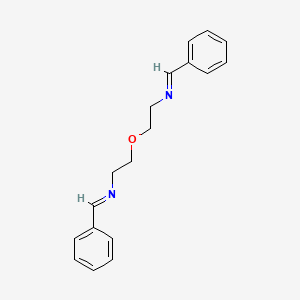
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
